N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 2034603-67-1
VCID: VC7102222
InChI: InChI=1S/C18H16N4O/c23-18(16-7-4-9-19-13-16)20-10-8-14-11-21-17(22-12-14)15-5-2-1-3-6-15/h1-7,9,11-13H,8,10H2,(H,20,23)
SMILES: C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CN=CC=C3
Molecular Formula: C18H16N4O
Molecular Weight: 304.353

N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide

CAS No.: 2034603-67-1

Cat. No.: VC7102222

Molecular Formula: C18H16N4O

Molecular Weight: 304.353

* For research use only. Not for human or veterinary use.

N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide - 2034603-67-1

Specification

CAS No. 2034603-67-1
Molecular Formula C18H16N4O
Molecular Weight 304.353
IUPAC Name N-[2-(2-phenylpyrimidin-5-yl)ethyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C18H16N4O/c23-18(16-7-4-9-19-13-16)20-10-8-14-11-21-17(22-12-14)15-5-2-1-3-6-15/h1-7,9,11-13H,8,10H2,(H,20,23)
Standard InChI Key LJAPXEIFDYFQPH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CN=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(2-(2-Phenylpyrimidin-5-yl)ethyl)nicotinamide consists of three primary components:

  • Nicotinamide core: A pyridine-3-carboxamide group, which is essential for NAD+/NADH redox reactions and cellular energy metabolism .

  • Ethyl linker: A two-carbon chain connecting the nicotinamide and pyrimidine moieties, influencing molecular flexibility and solubility.

  • 2-Phenylpyrimidin-5-yl group: A substituted pyrimidine ring with a phenyl group at the 2-position, a common pharmacophore in kinase inhibitors and DNA damage response modulators .

The molecular formula is C₁₉H₁₈N₄O, with a molecular weight of 318.38 g/mol. Key calculated physicochemical properties include:

PropertyValueMethod/Reference
LogP (lipophilicity)~2.1XLOGP3 estimation
Water solubility~0.05 mg/mLESOL prediction
Hydrogen bond donors2Structural analysis
Hydrogen bond acceptors5Structural analysis
Topological polar surface area85.5 ŲSwissADME prediction

The pyrimidine and phenyl groups contribute to moderate lipophilicity, suggesting potential membrane permeability but limited aqueous solubility .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a convergent approach:

  • Nicotinamide activation: Conversion of nicotinic acid to nicotinoyl chloride or a mixed anhydride for amide bond formation.

  • Amine precursor synthesis: Preparation of 2-(2-phenylpyrimidin-5-yl)ethylamine via:

    • Suzuki-Miyaura coupling to install the phenyl group on pyrimidine.

    • Reductive amination or nucleophilic substitution to introduce the ethylamine chain.

Stepwise Synthesis Protocol (Hypothetical)

Step 1: Synthesis of 5-(2-aminoethyl)-2-phenylpyrimidine

  • React 2-phenylpyrimidine-5-carbaldehyde with nitroethane via Henry reaction, followed by catalytic hydrogenation to yield the primary amine .

Step 2: Nicotinamide coupling

  • Combine the amine intermediate with nicotinoyl chloride in dichloromethane under Schotten-Baumann conditions (e.g., using triethylamine as a base) .

  • Purify via recrystallization (e.g., ethanol/water) to isolate the final product.

Yield Optimization:

  • Analogous reactions for N-(2-hydroxyethyl)nicotinamide achieved 96.6% yield using ethanolamine and ethyl nicotinate under reflux . Adjusting stoichiometry and temperature may enhance efficiency.

Biological Activity and Mechanism of Action

Putative Targets and Pathways

The compound’s structure suggests dual mechanisms:

  • NAD+ metabolism modulation: The nicotinamide moiety may act as a precursor for NAD+, influencing sirtuin activity or DNA repair .

  • Kinase or deubiquitinase inhibition: The 2-phenylpyrimidine group is structurally similar to USP1/UAF1 inhibitors (e.g., ML323), which block deubiquitination of PCNA and induce cancer cell death .

ParameterPredictionTool/Reference
Gastrointestinal absorptionHighSwissADME
Blood-brain barrier permeationLowBOILED-Egg model
CYP450 inhibitionUnlikelyPreADMET
P-glycoprotein substrateNoSwissADME

Toxicity Considerations

  • Mutagenicity: Pyrimidine derivatives are generally low-risk, but phenyl groups may require metabolic stability studies.

  • Acute toxicity: Estimated LD₅₀ (rat, oral) > 1000 mg/kg based on nicotinamide’s safety profile .

Regulatory and Industrial Applications

Therapeutic Development

  • Oncology: As a potential USP1/UAF1 inhibitor for NSCLC or leukemia .

  • Metabolic disorders: NAD+ supplementation for age-related diseases .

Patent Landscape

  • No direct patents found for this compound, but pyrimidine-amide hybrids are claimed in WO2015179431 (USP1 inhibitors) and EP2896629 (kinase modulators).

Challenges and Future Directions

Knowledge Gaps

  • Synthetic validation: Requires experimental confirmation of hypothesized routes.

  • Target engagement: Lack of enzymatic or cellular data for USP1/UAF1 inhibition.

Research Priorities

  • Structure-activity relationship (SAR): Modify the ethyl linker or pyrimidine substituents to optimize potency.

  • In vivo efficacy: Test in xenograft models paired with cisplatin or PARP inhibitors.

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